molecular formula C16H16ClNOS B5293129 N-(2-chlorophenyl)-2-(propylsulfanyl)benzamide

N-(2-chlorophenyl)-2-(propylsulfanyl)benzamide

Cat. No.: B5293129
M. Wt: 305.8 g/mol
InChI Key: LRTZHJXPDOAIRI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(propylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group and a propylsulfanyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(propylsulfanyl)benzamide typically involves the reaction of 2-chlorobenzoic acid with propylthiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(propylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; conducted under anhydrous conditions and at low temperatures.

    Substitution: Various nucleophiles; reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-(2-chlorophenyl)-2-(propylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(methylsulfanyl)benzamide
  • N-(2-chlorophenyl)-2-(ethylsulfanyl)benzamide
  • N-(2-chlorophenyl)-2-(butylsulfanyl)benzamide

Uniqueness

N-(2-chlorophenyl)-2-(propylsulfanyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs with different alkyl chains, the propylsulfanyl group may offer a balance of lipophilicity and steric effects, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-propylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-2-11-20-15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTZHJXPDOAIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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